molecular formula C21H21N5O2 B4038334 N-benzoyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide

N-benzoyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide

Cat. No.: B4038334
M. Wt: 375.4 g/mol
InChI Key: XFSHAWRUOHNDJV-UHFFFAOYSA-N
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Description

N-benzoyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • The synthesis and molecular structure analysis of N-benzoyl derivatives have been demonstrated through the reaction of N-benzoylphosphoramidic dichloride with piperidine, leading to compounds with significant stabilization effects in the solid state due to hydrogen bonding and packing effects. These compounds have been characterized by NMR spectra, elemental analysis, and X-ray crystallography, showing the potential for materials science applications (Gholivand et al., 2005).

Pharmacological Applications

  • Research into benzamide derivatives with piperidine structures has shown promising pharmacological properties. For instance, certain benzamide compounds have been identified as selective serotonin 4 receptor agonists, with potential applications in enhancing gastrointestinal motility. This suggests their utility in developing novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antimicrobial and Antituberculosis Activity

  • Novel benzamides and their copper and cobalt complexes have been synthesized and evaluated for their antibacterial activity against various bacterial strains. The copper complexes exhibited better activities compared to free ligands, highlighting their potential in antimicrobial research (Khatiwora et al., 2013).

Antioxidant Activity

  • A study on the synthesis and crystal structure of N-(4-formylpiperazine-1-carbonothioyl)benzamide revealed good antioxidant activity, demonstrating the potential of these compounds in developing antioxidant agents (Abosadiya, 2020).

Properties

IUPAC Name

N-benzoyl-4-(4-phenyltriazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20(17-9-5-2-6-10-17)22-21(28)25-13-11-18(12-14-25)26-15-19(23-24-26)16-7-3-1-4-8-16/h1-10,15,18H,11-14H2,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSHAWRUOHNDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.